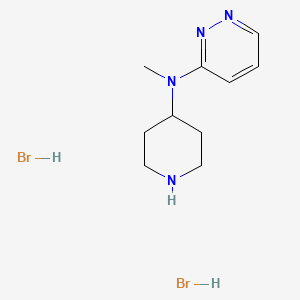
5-Chloro-4-methoxysalicylaldehyde
概要
説明
5-Chloro-4-methoxysalicylaldehyde is an organic compound with the CAS Number: 89938-56-7 . It has a molecular weight of 186.59 and its IUPAC name is 5-chloro-2-hydroxy-4-methoxybenzaldehyde . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-Chloro-4-methoxysalicylaldehyde is1S/C8H7ClO3/c1-12-8-3-7 (11)5 (4-10)2-6 (8)9/h2-4,11H,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Chloro-4-methoxysalicylaldehyde is a solid substance . It has a molecular weight of 186.59 . The compound should be stored in a refrigerator .科学的研究の応用
Synthesis of Organic Compounds
5-Chloro-4-methoxysalicylaldehyde: is a valuable intermediate in the synthesis of various organic compounds. Its structure allows for selective monomethylation, which is a crucial step in the production of complex molecules. For instance, it can be used to synthesize 4-methoxysalicylaldehyde , which is a naturally occurring compound with multiple industrial applications .
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. It’s derived from Periploca sepium oil, which exhibits strong activity against foodborne bacteria. The structure-activity relationship indicates that 5-Chloro-4-methoxysalicylaldehyde and its derivatives could serve as natural alternatives to synthetic preservatives .
Tubulin Polymerization Inhibitors
In medical research, derivatives of 5-Chloro-4-methoxysalicylaldehyde have been evaluated for their ability to inhibit tubulin polymerization. This is significant in the development of therapeutic agents for cancer treatment, as tubulin inhibitors can prevent the growth of cancer cells .
Material Science
The compound has applications in material science, particularly in the synthesis of novel materials with specific optical properties. Researchers have investigated its use in creating materials with third-order nonlinear optical properties, which are important for developing advanced photonic devices .
Safety and Hazards
The safety information for 5-Chloro-4-methoxysalicylaldehyde includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
It is known that salicylaldehyde derivatives, which include 5-chloro-4-methoxysalicylaldehyde, often interact with bacterial receptors .
Mode of Action
It is known that salicylaldehyde derivatives can interact with bacterial receptors, potentially disrupting their normal function .
Result of Action
It is known that salicylaldehyde derivatives can exhibit antimicrobial activity, suggesting that they may disrupt normal cellular processes in bacteria .
特性
IUPAC Name |
5-chloro-2-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMHVBPSRKMWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276915 | |
| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methoxysalicylaldehyde | |
CAS RN |
89938-56-7 | |
| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89938-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)



![Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1455444.png)

![3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1455446.png)